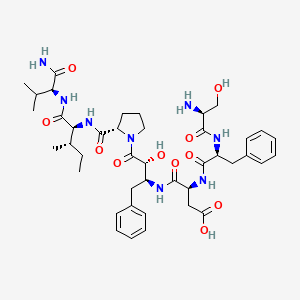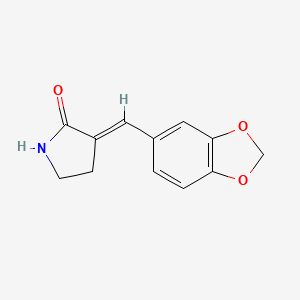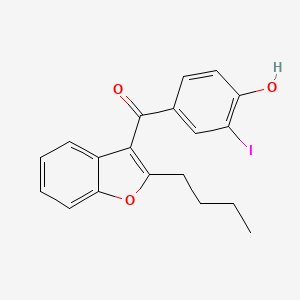
(2-丁基苯并呋喃-3-基)(4-羟基-3-碘苯基)甲酮
描述
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is a chemical compound with the molecular formula C19H17IO3 and a molecular weight of 420.24 g/mol . This compound is known for its relevance in pharmaceutical research, particularly as an impurity reference standard for amiodarone hydrochloride .
科学研究应用
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is primarily used in pharmaceutical research as an impurity reference standard for amiodarone hydrochloride . It is utilized in:
Chemistry: As a reference standard in analytical methods to ensure the purity and quality of amiodarone hydrochloride.
Biology: In studies related to the pharmacokinetics and metabolism of amiodarone.
Medicine: As a reference compound in the development and quality control of antiarrhythmic drugs.
Industry: In the manufacturing and quality assurance processes of pharmaceutical products containing amiodarone.
作用机制
Target of Action
The primary target of L-6424 is the thyroid hormone receptor (T3R). This compound inhibits the binding of T3 to both α1-T3R and β1-T3R .
Mode of Action
L-6424 acts as an inhibitor of T3 binding to its receptors. By blocking the binding of T3 to α1-T3R and β1-T3R, it prevents the activation of these receptors and the subsequent downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-6424. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the storage temperature for L-6424 is recommended to be +5°C , suggesting that higher temperatures might affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone typically involves the reaction of 2-butylbenzofuran with 4-hydroxy-3-iodobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
相似化合物的比较
Similar Compounds
(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone: Another impurity reference standard for amiodarone hydrochloride, differing by the presence of an additional iodine atom.
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: Lacks the iodine atom, making it less relevant for studies involving iodine-containing compounds.
Uniqueness
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is unique due to its specific structure, which includes both a benzofuran moiety and an iodinated phenyl group. This combination makes it particularly useful as a reference standard for iodine-containing pharmaceuticals like amiodarone .
属性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWRQCARFHMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163580 | |
| Record name | L-6424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-50-0 | |
| Record name | L-6424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-6424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-6424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



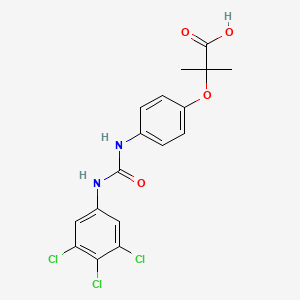
![2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid](/img/structure/B1673716.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1673717.png)
![(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B1673718.png)
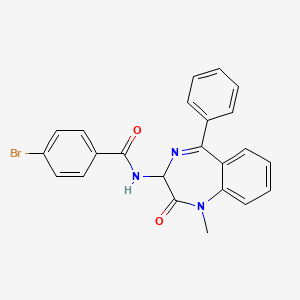
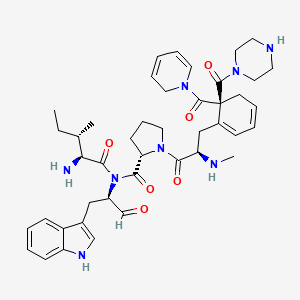
![N-[(1S,4R,6S)-7,7-dimethyl-1-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylsulfonylmethyl)-6-bicyclo[2.2.1]heptanyl]-2-(3H-imidazol-4-yl)acetamide](/img/structure/B1673723.png)

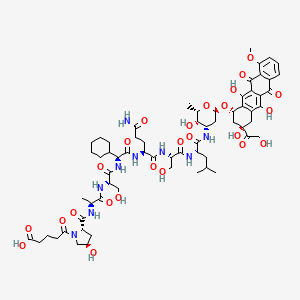
![1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1673729.png)

